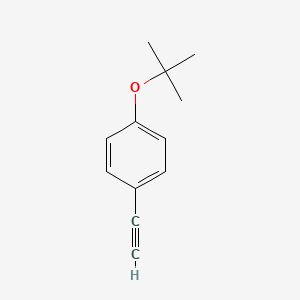

1-tert-Butoxy-4-ethynylbenzene

Overview

Description

1-tert-Butoxy-4-ethynylbenzene is an organic compound with the molecular formula C12H14O It is characterized by a benzene ring substituted with a tert-butoxy group and an ethynyl group

Preparation Methods

The synthesis of 1-tert-Butoxy-4-ethynylbenzene typically involves the following steps:

Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with a suitable benzene derivative under acidic conditions.

Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-tert-Butoxy-4-ethynylbenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or ozone (O3).

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include strong acids for substitution, hydrogen gas for reduction, and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1-TEB serves as a versatile building block in organic synthesis. Its alkyne functional group (-C≡CH) enables further chemical transformations through reactions such as Sonogashira coupling and click chemistry. These reactions facilitate the formation of complex organic molecules with diverse functionalities, crucial for developing new materials and pharmaceuticals.

Reactivity and Interaction Studies

Research indicates that the reactivity of 1-TEB with nucleophiles and electrophiles is influenced by the steric hindrance provided by the tert-butoxy group. This can affect reaction rates and pathways, making it a valuable compound for studying reaction mechanisms in organic chemistry.

Material Science

Development of Functional Materials

The unique structural attributes of 1-TEB contribute to its application in developing functional materials. Its rigid structure and specific interactions between the tert-butyl and ethynyl groups can influence self-assembly properties, leading to the formation of liquid crystals with unique optical and electronic properties.

Organic Semiconductors

The alkyne group in 1-TEB can be employed to attach it to conductive backbones, potentially leading to the development of organic semiconductors. These materials are essential for electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Liquid Crystal Formation

A study on the self-assembly properties of 1-TEB derivatives demonstrated their potential in forming liquid crystals. The research highlighted how variations in substituents could lead to different liquid crystalline phases, which are crucial for display technologies.

Case Study 2: Organic Semiconductor Development

Another significant application of 1-TEB involves its incorporation into organic semiconductor frameworks. Researchers have successfully synthesized compounds using 1-TEB that exhibit improved charge transport properties, making them suitable candidates for electronic applications like OLEDs.

Mechanism of Action

The mechanism by which 1-tert-Butoxy-4-ethynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the tert-butoxy group acts as an electron-donating group, stabilizing the intermediate carbocation and directing substitution to the ortho and para positions. In oxidation reactions, the ethynyl group is susceptible to attack by oxidizing agents, leading to the formation of carbonyl compounds.

Comparison with Similar Compounds

1-tert-Butoxy-4-ethynylbenzene can be compared with other similar compounds, such as:

tert-Butylbenzene: Lacks the ethynyl group and has different reactivity and applications.

4-Ethynylphenol: Contains a hydroxyl group instead of a tert-butoxy group, leading to different chemical properties and uses.

1-tert-Butoxy-4-bromobenzene: Contains a bromine atom instead of an ethynyl group, affecting its reactivity in substitution reactions.

Biological Activity

1-tert-Butoxy-4-ethynylbenzene is an organic compound characterized by its molecular formula . It features a benzene ring with a tert-butoxy group and an ethynyl group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science due to its unique structural properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the tert-butoxy group: This is achieved by reacting tert-butyl alcohol with a suitable benzene derivative under acidic conditions.

- Introduction of the ethynyl group: This can be accomplished through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or ozone.

- Reduction: The ethynyl group can be reduced to an ethyl group through hydrogenation with a palladium catalyst.

- Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Potential Biological Applications

Research into the biological activity of this compound suggests several potential applications:

- Enzyme Inhibition: Its derivatives may serve as enzyme inhibitors, which could have implications in drug design and development.

- Receptor Ligands: The compound's structure may allow it to interact with biological receptors, making it a candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds. For instance:

- A study on similar compounds indicated that functional groups like ethynyl can influence the binding affinity to certain biological targets, suggesting that this compound may exhibit similar properties .

- Another investigation highlighted the role of substituents in modulating biological activity, emphasizing the importance of structural variations in determining efficacy against specific biological pathways .

Comparative Analysis

When comparing this compound with related compounds, notable differences emerge:

| Compound | Key Features | Biological Activity Potential |

|---|---|---|

| This compound | Tert-butoxy and ethynyl groups | Potential enzyme inhibitor |

| 4-Ethynylphenol | Hydroxyl group instead of tert-butoxy | Higher reactivity in phenolic pathways |

| 1-tert-butoxy-4-bromobenzene | Bromine substituent | Different reactivity in substitution |

The mechanism by which this compound exerts its effects is largely dependent on its chemical structure. The tert-butoxy group acts as an electron-donating group, stabilizing carbocation intermediates during electrophilic aromatic substitution. This stabilization directs further reactions to the ortho and para positions on the benzene ring, enhancing its reactivity in biological systems .

Properties

IUPAC Name |

1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHQLHPNOSAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699062 | |

| Record name | 1-tert-Butoxy-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32569-86-1 | |

| Record name | 1-tert-Butoxy-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.